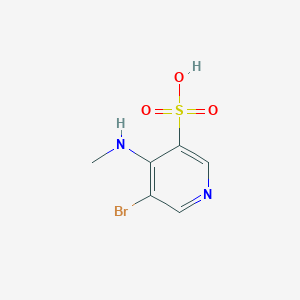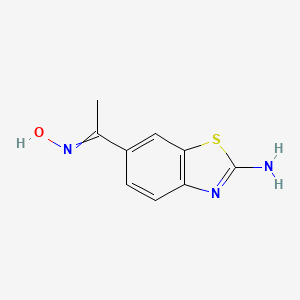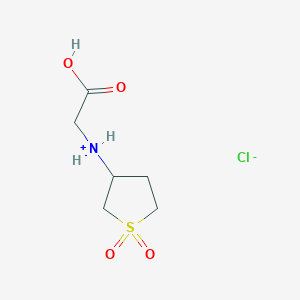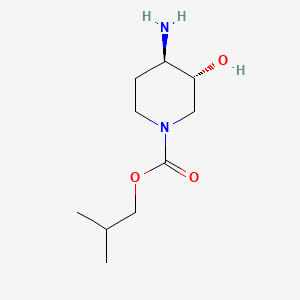![molecular formula C8H15ClN2O B11820894 rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)
rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,5R,6S)-6-アミノビシクロ[320]ヘプタン-3-カルボン酸アミド塩酸塩は、さまざまな科学分野で大きな可能性を秘めた二環式化合物です。この化合物は、ビシクロ[320]ヘプタン環系を含む独自の構造が特徴です。
準備方法
合成経路と反応条件
rac-(1R,5R,6S)-6-アミノビシクロ[3.2.0]ヘプタン-3-カルボン酸アミド塩酸塩の合成は、一般的に容易に入手可能な前駆体から開始される複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。
二環式環系の形成: これは、ジエンとジエノファイルが反応してビシクロ[3.2.0]ヘプタン構造を形成するディールス・アルダー反応によって達成できます。
アミノ基の導入: このステップでは、選択的な官能基化を確保するために保護基を使用することがよくあります。アミノ基は、求核置換反応または還元アミノ化によって導入できます。
カルボン酸アミド基の形成: これは、アミンとカルボン酸誘導体(酸塩化物やエステルなど)を反応させることで達成できます。
工業生産方法
rac-(1R,5R,6S)-6-アミノビシクロ[3.2.0]ヘプタン-3-カルボン酸アミド塩酸塩の工業生産には、高収率と高純度を確保するために合成経路の最適化が含まれる場合があります。これには、反応条件とスケーラビリティを正確に制御できる連続フロー反応器の使用が含まれることがよくあります。
化学反応の分析
反応の種類
rac-(1R,5R,6S)-6-アミノビシクロ[3.2.0]ヘプタン-3-カルボン酸アミド塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: アミノ基は、ニトロ誘導体またはニトロソ誘導体を形成するように酸化できます。
還元: カルボン酸アミド基は、アミンを形成するように還元できます。
置換: アミノ基は、求核置換反応に関与し、さまざまな誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: ハロアルカンまたは酸塩化物などの試薬は、求核置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物には、ニトロ誘導体、アミン、およびさまざまな置換ビシクロ[3.2.0]ヘプタン誘導体があります。
科学研究への応用
rac-(1R,5R,6S)-6-アミノビシクロ[3.2.0]ヘプタン-3-カルボン酸アミド塩酸塩は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物の独自の構造により、酵素基質相互作用とタンパク質リガンド結合を研究するための貴重なツールとなります。
産業: この化合物は、ポリマーや触媒など、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
rac-(1R,5R,6S)-6-アミノビシクロ[3.2.0]ヘプタン-3-カルボン酸アミド塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。アミノ基は、生体分子と水素結合を形成でき、カルボン酸アミド基は、水素結合やファンデルワールス力などのさまざまな相互作用に関与できます。これらの相互作用は、酵素、受容体、およびその他のタンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- rac-(1R,5R,6S)-6-{[(tert-ブトキシ)カルボニル]アミノ}ビシクロ[3.2.0]ヘプタン-3-カルボン酸
- rac-(1R,5R,6S)-2-アザビシクロ[3.2.0]ヘプタン-6-オール塩酸塩
- rac-(1R,5R,6S)-6-(トリフルオロメチル)-3-アザビシクロ[3.2.0]ヘプタン-1-カルボン酸塩酸塩
独自性
rac-(1R,5R,6S)-6-アミノビシクロ[3.2.0]ヘプタン-3-カルボン酸アミド塩酸塩は、官能基の特定の組み合わせとその二環式構造のために独特です。この組み合わせは、一連の異なる化学的特性と反応パターンを提供し、研究や産業におけるさまざまな用途に役立つ化合物となります。
類似化合物との比較
Similar Compounds
- rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid
- rac-(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
- rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
Uniqueness
rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride is unique due to its specific combination of functional groups and its bicyclic structure. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H15ClN2O |
|---|---|
分子量 |
190.67 g/mol |
IUPAC名 |
(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c9-7-3-4-1-5(8(10)11)2-6(4)7;/h4-7H,1-3,9H2,(H2,10,11);1H/t4-,5?,6-,7+;/m1./s1 |
InChIキー |
UCURMLXAXOEHGO-RGROIBGBSA-N |
異性体SMILES |
C1[C@H]2CC(C[C@H]2[C@H]1N)C(=O)N.Cl |
正規SMILES |
C1C2CC(C2CC1C(=O)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)
![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)

![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)

![4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline](/img/structure/B11820864.png)


![N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B11820874.png)
